![molecular formula C11H10Br2N2 B12528669 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide CAS No. 674368-56-0](/img/structure/B12528669.png)
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide is a chemical compound with the molecular formula C11H10BrN2 It is characterized by the presence of a bromophenyl group attached to a pyrazin-1-ium core
Métodos De Preparación
The synthesis of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with pyrazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group and pyrazin-1-ium core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide can be compared with similar compounds such as:
1-[(4-Chlorophenyl)methyl]pyrazin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.
1-[(4-Methylphenyl)methyl]pyrazin-1-ium methylate: Contains a methyl group instead of bromine.
1-[(4-Fluorophenyl)methyl]pyrazin-1-ium fluoride: Features a fluorine atom in place of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
674368-56-0 |
|---|---|
Fórmula molecular |
C11H10Br2N2 |
Peso molecular |
330.02 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]pyrazin-1-ium;bromide |
InChI |
InChI=1S/C11H10BrN2.BrH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-8H,9H2;1H/q+1;/p-1 |
Clave InChI |
NYVIITAKJGSWNY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C[N+]2=CC=NC=C2)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
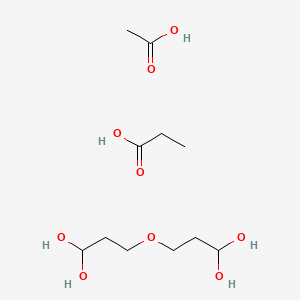
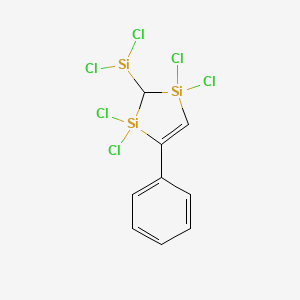
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
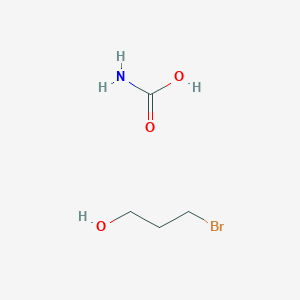
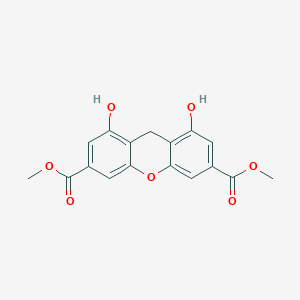
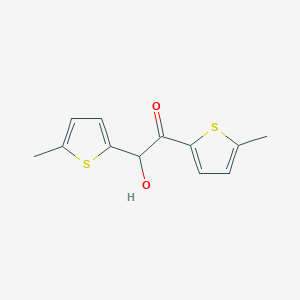
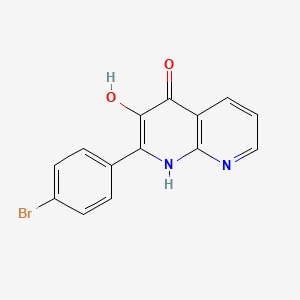

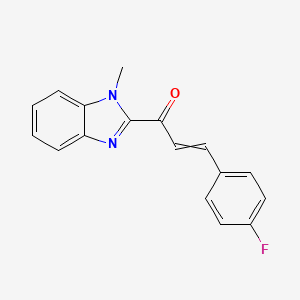
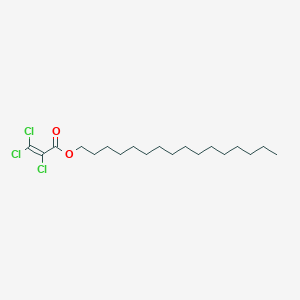
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
